(5E)-3-(2-fluorobenzyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione
Overview
Description
(5E)-3-(2-fluorobenzyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzyl group, a nitrophenyl-furan moiety, and an imidazolidine-2,4-dione core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(2-fluorobenzyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazolidine-2,4-dione core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the imidazolidine core.
Attachment of the nitrophenyl-furan moiety: This can be accomplished through a series of coupling reactions, such as Suzuki or Heck coupling, to introduce the furan ring followed by nitration to add the nitro group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further react to form different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones or carboxylic acids, while reduction can produce amines or hydroxylamines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-(2-fluorobenzyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for drug discovery and development. Its ability to undergo various chemical transformations can be leveraged to design molecules with specific biological activities.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It could serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving oxidative stress or inflammation.
Industry
Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (5E)-3-(2-fluorobenzyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione exerts its effects is likely multifaceted. It may interact with various molecular targets, including enzymes and receptors, through its functional groups. The fluorobenzyl and nitrophenyl-furan moieties could facilitate binding to specific sites, while the imidazolidine-2,4-dione core may modulate the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel condensation reaction, which involves the coupling of aldehydes or ketones with active methylene compounds.
Uniqueness
What sets (5E)-3-(2-fluorobenzyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione apart is its complex structure, which combines multiple functional groups in a single molecule
Properties
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O5/c1-13-6-7-14(10-19(13)26(29)30)20-9-8-16(31-20)11-18-21(27)25(22(28)24-18)12-15-4-2-3-5-17(15)23/h2-11H,12H2,1H3,(H,24,28)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOURGNPLHHKPGW-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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